4-Hydrazino-2-(3-methoxyphenyl)quinazoline
Description
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a quinazoline derivative characterized by a hydrazino (-NH-NH₂) group at the 4-position and a 3-methoxyphenyl substituent at the 2-position. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings (benzene and pyrimidine). This compound is of interest in medicinal chemistry due to the pharmacological versatility of quinazolines, including antimicrobial, anticancer, and antiviral activities .
Structure
2D Structure
Properties
IUPAC Name |
[2-(3-methoxyphenyl)quinazolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(18-14)19-16/h2-9H,16H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYGKCULUVAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Isatoic Anhydride
Isatoic anhydride can be reacted with amines to form dihydroquinazolines. This method can be modified to incorporate hydrazine for the synthesis of hydrazinoquinazolines.
Preparation of this compound
The synthesis of This compound typically involves a multi-step process:
Starting Materials : The synthesis begins with anthranilic acid or its derivatives. For the specific compound, 3-methoxyaniline can be used as a starting material to introduce the methoxyphenyl group.
Formation of Quinazoline Core : The quinazoline core can be formed using methods similar to those described above, such as reacting with thiocarbamate salts and carbon disulfide to form a thioquinazoline, which is then converted into the hydrazino derivative.
Hydrazination : The key step involves the conversion of the quinazoline derivative into its hydrazino form. This is typically achieved by refluxing the thioquinazoline with excess hydrazine hydrate.
Example Synthesis Pathway
Step 1 : Synthesize 2-thio-3-(3-methoxyphenyl)quinazolin-4(3H)-one by reacting 3-methoxyaniline with thiocarbamate salts and carbon disulfide.
Step 2 : Convert the thioquinazoline into 2-hydrazino-3-(3-methoxyphenyl)quinazolin-4(3H)-one by refluxing with hydrazine hydrate.
Step 3 : If necessary, further modifications can be made to the hydrazino group.
Analytical Data
Analytical data for similar compounds typically include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For hydrazinoquinazolines, IR spectra often show bands corresponding to the cyclic amido carbonyl group and N-H stretching. NMR spectra will display signals for the aromatic protons and the hydrazino group.
Chemical Reactions Analysis
4-Hydrazino-2-(3-methoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution with halides or other nucleophiles.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases
Scientific Research Applications
Medicinal Chemistry
4-Hydrazino-2-(3-methoxyphenyl)quinazoline has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro tests have shown significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 48 |
| A549 | 55 |
- Mechanism of Action : The compound may induce apoptosis through mitochondrial pathways, as suggested by increased caspase activity in treated cells.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Studies have demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
This suggests its potential for development into new antimicrobial agents.
Biological Research
The compound serves as a valuable tool in biological research, particularly in studying enzyme interactions and signaling pathways.
- Enzyme Inhibition : Initial findings suggest that it may act as an inhibitor of certain enzymes involved in cancer metabolism, potentially altering metabolic pathways to favor apoptosis over proliferation.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease research.
Industrial Applications
In addition to its biological applications, this compound is being explored for use in the synthesis of specialty chemicals and materials.
Synthesis of Heterocycles
The compound can be utilized as an intermediate in the synthesis of other heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Catalysis
Its unique chemical properties allow it to function as a catalyst or reagent in various organic reactions, contributing to the development of new synthetic methodologies.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Methoxyquinazoline | Methoxy group on quinazoline | Limited anticancer activity |
| Hydrazinobenzothiazole | Benzothiazole core | Antimicrobial properties |
| 2-Aminoquinazoline | Amino group at position 2 | Anticancer activity |
The presence of both hydrazine and methoxy groups in this compound enhances its reactivity and biological potential compared to these derivatives.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-(3-methoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. It forms hydrogen bonds with key amino acids in target proteins, leading to inhibition of enzyme activity. Molecular docking studies have shown that this compound can bind to receptors involved in cancer cell proliferation and bacterial growth .
Comparison with Similar Compounds
Key Observations:
Synthesis: Hydrazine hydrate is a common reagent for introducing hydrazino groups (e.g., in 2-Hydrazino-4-phenylquinazoline and the target compound ). Letermovir’s synthesis involves advanced steps, including piperazine and trifluoromethylphenyl substitutions, highlighting the complexity of clinical-stage quinazolines .
Substituent Effects: Electron-withdrawing groups (e.g., -CF₃ in 4-Hydrazino-2-(trifluoromethyl)quinazoline HCl) enhance stability but reduce solubility . The 3-methoxyphenyl group in the target compound likely improves lipophilicity compared to hydroxylated analogs (e.g., 4-Hydrazino-2-(2-hydroxyphenyl)quinazoline ).
Pharmacological Activity Comparisons
- Antimicrobial Activity: 2-Hydrazino-4-phenylquinazoline exhibits broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli . 3-Amino-6-iodo-2-methylquinazolin-4-one shows selective antibacterial activity, likely due to the iodine atom enhancing membrane penetration .
- Antiviral Potential: Letermovir’s dihydroquinazoline core is critical for inhibiting cytomegalovirus (CMV) DNA terminase, with an EC₅₀ of 0.07 µM . The hydrazino group in the target compound may offer a similar mechanism, though this requires validation.
Physicochemical Properties
Biological Activity
4-Hydrazino-2-(3-methoxyphenyl)quinazoline is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a hydrazine moiety and a methoxy-substituted phenyl group attached to the quinazoline ring. This structural configuration is crucial for its biological activity, as modifications to the quinazoline nucleus can significantly affect its pharmacological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. The compound has shown effectiveness against various cancer cell lines through different mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of key kinases involved in cancer progression. For instance, compounds within this class have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival .
- Cytotoxic Effects : In vitro studies have indicated that this compound exhibits cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. For example, related quinazoline compounds have shown IC50 values ranging from 1.50 to 9.43 µM against various tumor cell lines .
Case Study: Anticancer Efficacy
A study evaluated a series of quinazoline derivatives, including this compound, against human leukemia (K562) and colon cancer (HCT116) cell lines. The findings suggested that these derivatives induced apoptosis and halted cell cycle progression at the G1 phase, demonstrating their potential as anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that quinazoline derivatives possess significant activity against various bacterial and fungal strains:
- Bacterial Inhibition : Studies have shown that certain derivatives exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 16 µg/mL .
- Mechanism of Action : The antimicrobial action is believed to involve interference with bacterial DNA gyrase, an essential enzyme for bacterial replication, thereby inhibiting growth and proliferation .
Summary of Biological Activities
| Activity Type | Mechanism | Example Findings |
|---|---|---|
| Anticancer | EGFR inhibition, apoptosis induction | IC50 values: 1.50 - 9.43 µM against various cancer cells |
| Antimicrobial | DNA gyrase inhibition | MIC values: 1 - 16 µg/mL against bacterial strains |
| Other Activities | Potential anti-inflammatory effects | Ongoing investigations into additional pharmacological properties |
Q & A
Q. What are the standard synthetic routes for 4-hydrazino-2-(3-methoxyphenyl)quinazoline, and how are yields optimized under varying conditions?
The synthesis typically involves condensation reactions between aromatic diamines and carboxylic acid derivatives, followed by hydrazine functionalization. For example, substituted quinazolines can be synthesized via cyclization of intermediates under inert atmospheres (e.g., argon) using solvents like 1-methyl-2-pyrrolidone. Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Evidence from similar compounds shows yields ranging from 35% to higher efficiencies depending on substituent reactivity and purification methods .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrazine integration.
- Mass Spectrometry (LC-MS/EI-MS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity by matching experimental vs. theoretical C/H/N percentages.
- Melting Point Determination : Assesses crystallinity and batch consistency .
Q. What preliminary biological screening models are recommended for this compound?
Initial pharmacological profiling should include:
- In vitro assays : Cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential).
- In vivo models : Carrageenan-induced paw edema for anti-inflammatory activity or xenograft models for antitumor efficacy. Reference studies on quinazoline derivatives highlight these approaches .
Advanced Research Questions
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst use) or impurities. For example, method A (room temperature, 24 hours) may yield 35%, while method B (reflux, 12 hours) achieves 60% for analogous compounds. Systematic DOE (Design of Experiments) and advanced purification (HPLC, recrystallization) mitigate variability. Cross-validation with multiple characterization methods (e.g., XRD for crystal structure) is critical .
Q. What strategies enhance the anti-inflammatory activity of 4-hydrazinoquinazoline derivatives?
Derivitization via acylation or cyclization improves activity. For instance, hydrazides formed with dicarboxylic acids (e.g., succinic anhydride) show enhanced potency due to increased hydrogen bonding and solubility. Cyclization into [1,2,4]triazoloquinazolines further amplifies bioactivity, as demonstrated in carrageenan-induced inflammation models .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR requires systematic modification of:
- Hydrazine moiety : Replace with alkyl/aryl hydrazides to assess steric/electronic effects.
- 3-Methoxyphenyl group : Vary substituents (e.g., halogens, nitro) to probe π-π interactions.
- Core quinazoline : Introduce fused rings (e.g., triazinoquinazolines) to modulate rigidity. Computational docking (e.g., AutoDock) paired with in vitro validation identifies key pharmacophores .
Q. What advanced methods assess toxicity beyond standard SDS guidelines?
- Genotoxicity assays : Comet assay or Ames test for DNA damage.
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) to predict pharmacokinetics.
- Cardiotoxicity screening : hERG channel inhibition assays. Safety data for related hydrazinoquinazolines recommend these protocols .
Q. How can low-yield reactions or impurity formation be troubleshooted?
- Reaction monitoring : Use TLC or in situ FTIR to detect intermediates.
- Catalyst screening : Test bases like N,N-diisopropylethylamine vs. K₂CO₃ for efficiency.
- Byproduct analysis : LC-MS identifies side products (e.g., dimerization), guiding solvent or temperature adjustments .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Computational modeling : DFT calculations predict electron distribution and reactive sites.
- Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy.
- Isotope labeling : ¹⁵N-tracing in hydrazine derivatives tracks metabolic pathways. Evidence from triazoloquinazoline studies supports these approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
